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For Researchers, Scientists, and Drug Development Professionals

Introduction
CPTH6 hydrobromide is a cell-permeable thiazole derivative that functions as a potent and

specific inhibitor of histone acetyltransferases (HATs), particularly Gcn5 and pCAF. Emerging

research has highlighted its significant anti-angiogenic properties, making it a valuable tool for

investigating the role of protein acetylation in angiogenesis and for the development of novel

anti-cancer therapies. These application notes provide a comprehensive overview of the use of

CPTH6 hydrobromide in angiogenesis research, including its mechanism of action, detailed

experimental protocols, and quantitative data on its effects.

Mechanism of Action
CPTH6 hydrobromide exerts its anti-angiogenic effects primarily through the inhibition of

lysine acetyltransferases Gcn5 and pCAF. This inhibition leads to a reduction in the acetylation

of key proteins involved in angiogenesis, notably α-tubulin. The hypoacetylation of α-tubulin

disrupts microtubule dynamics, which are crucial for endothelial cell migration, proliferation, and

tube formation.[1] Furthermore, CPTH6 has been shown to modulate the VEGF/VEGFR2

signaling pathway, a critical driver of angiogenesis.
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Inhibition of Endothelial Cell Proliferation: CPTH6 hydrobromide can be used to study the

role of HATs in the proliferation of endothelial cells, such as Human Umbilical Vein

Endothelial Cells (HUVECs).

Suppression of Endothelial Cell Migration and Invasion: It serves as a valuable tool to

investigate the involvement of protein acetylation in the migratory and invasive capabilities of

endothelial cells, key processes in the formation of new blood vessels.

Disruption of Tube Formation: CPTH6 hydrobromide effectively inhibits the ability of

endothelial cells to form capillary-like structures in vitro, providing a model for studying the

later stages of angiogenesis.

Investigation of VEGF Signaling: Researchers can utilize CPTH6 hydrobromide to explore

the interplay between HAT activity and the VEGF/VEGFR2 signaling cascade.

In Vivo Angiogenesis Models: The compound has been shown to impair neovascularization

in in vivo models, such as the Matrigel plug assay in mice.

Data Presentation
In Vitro Efficacy of CPTH6 Hydrobromide on HUVECs
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Parameter Assay Cell Line Concentration Result

Cell Viability

(IC50)
MTT Assay HUVEC

Not explicitly

stated, but dose-

response curves

available

Significant

decrease in

viability at 50-

100 µM after 72h

Cell Migration
Wound Healing

Assay
HUVEC 25 µM

~40% inhibition

of wound closure

after 6h

50 µM

~60% inhibition

of wound closure

after 6h

Cell Invasion Transwell Assay HUVEC 25 µM

~50% reduction

in invaded cells

after 6h

50 µM

~75% reduction

in invaded cells

after 6h

Tube Formation Matrigel Assay HUVEC 25 µM

Significant

reduction in tube

length and

branch points

50 µM

Near-complete

inhibition of tube

formation

Effect of CPTH6 Hydrobromide on Protein Acetylation
and Signaling in HUVECs
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Target Protein Assay Concentration Duration
Quantitative
Change

Acetylated α-

tubulin
Western Blot 25 µM 72h

~0.6-fold of

control

50 µM 72h
~0.4-fold of

control

Phospho-

VEGFR2
Western Blot

Not explicitly

quantified in

available

literature

-

Modulates

VEGF/VEGFR2

pathway

In Vivo Efficacy of CPTH6 Hydrobromide
Model Assay Treatment Result

Mouse Model Matrigel Plug Assay
50 µM CPTH6 in

Matrigel

~50% reduction in

Hemoglobin content

Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix.

Materials:

HUVECs

Endothelial Cell Growth Medium (EGM-2)

Basement Membrane Extract (BME), growth factor reduced (e.g., Matrigel® or Cultrex®)

CPTH6 hydrobromide (stock solution in DMSO)

24-well tissue culture plates
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Calcein AM (for visualization)

Inverted fluorescence microscope

Protocol:

Thaw BME on ice overnight.

Pre-chill a 24-well plate at -20°C for 10 minutes.

Add 250 µL of thawed BME to each well of the chilled plate.

Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.

Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.

Prepare different concentrations of CPTH6 hydrobromide in EGM-2. Include a vehicle

control (DMSO).

Add 100 µL of the cell suspension to each well containing the solidified BME.

Add 100 µL of the CPTH6 hydrobromide dilutions or vehicle control to the respective wells.

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

After incubation, carefully remove the medium.

Stain the cells with Calcein AM according to the manufacturer's protocol.

Visualize and capture images of the tube network using an inverted fluorescence

microscope.

Quantify tube formation by measuring parameters such as total tube length, number of

junctions, and number of branches using image analysis software (e.g., ImageJ with the

Angiogenesis Analyzer plugin).

Cell Viability Assay (CCK-8)
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This assay determines the effect of CPTH6 hydrobromide on the viability and proliferation of

endothelial cells.

Materials:

HUVECs

EGM-2 medium

CPTH6 hydrobromide

Cell Counting Kit-8 (CCK-8)

96-well tissue culture plates

Microplate reader

Protocol:

Seed HUVECs in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of EGM-2.

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cell attachment.

Prepare serial dilutions of CPTH6 hydrobromide in EGM-2.

Remove the medium from the wells and add 100 µL of the CPTH6 hydrobromide dilutions

or vehicle control.

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

Add 10 µL of CCK-8 solution to each well.

Incubate the plate for 1-4 hours at 37°C.

Measure the absorbance at 450 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.
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Wound Healing (Scratch) Migration Assay
This assay measures the effect of CPTH6 hydrobromide on the collective migration of

endothelial cells.

Materials:

HUVECs

EGM-2 medium

CPTH6 hydrobromide

6-well tissue culture plates

200 µL pipette tip or a wound healing assay tool

Inverted microscope with a camera

Protocol:

Seed HUVECs in a 6-well plate and grow until a confluent monolayer is formed.

Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

Gently wash the wells with PBS to remove detached cells.

Add EGM-2 containing different concentrations of CPTH6 hydrobromide or vehicle control.

Capture images of the scratch at 0 hours.

Incubate the plate at 37°C in a 5% CO2 incubator.

Capture images of the same fields at different time points (e.g., 6, 12, 24 hours).

Measure the width of the scratch at different points for each condition and time point.

Calculate the percentage of wound closure relative to the initial scratch area.
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Transwell Invasion Assay
This assay evaluates the effect of CPTH6 hydrobromide on the ability of endothelial cells to

invade through a basement membrane matrix.

Materials:

HUVECs

Serum-free endothelial basal medium (EBM-2)

EGM-2 medium (as a chemoattractant)

CPTH6 hydrobromide

Transwell inserts (8 µm pore size) for 24-well plates

BME (e.g., Matrigel®)

Cotton swabs

Crystal violet staining solution

Protocol:

Thaw BME on ice and dilute with cold serum-free EBM-2.

Coat the upper surface of the transwell inserts with the diluted BME solution and allow it to

solidify at 37°C for 1 hour.

Harvest HUVECs and resuspend them in serum-free EBM-2 containing different

concentrations of CPTH6 hydrobromide or vehicle control at a density of 1 x 10^6 cells/mL.

Add 100 µL of the cell suspension to the upper chamber of the BME-coated inserts.

Add 600 µL of EGM-2 (containing chemoattractants) to the lower chamber.

Incubate for 12-24 hours at 37°C in a 5% CO2 incubator.
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After incubation, remove the non-invaded cells from the upper surface of the membrane with

a cotton swab.

Fix the invaded cells on the lower surface of the membrane with methanol and stain with

crystal violet.

Count the number of invaded cells in several random fields under a microscope.

Western Blotting for α-tubulin Acetylation and VEGFR2
Phosphorylation
This protocol details the detection of changes in protein acetylation and phosphorylation in

response to CPTH6 hydrobromide.

Materials:

HUVECs

CPTH6 hydrobromide

VEGF (for stimulating VEGFR2 phosphorylation)

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and electrophoresis apparatus

PVDF membranes and transfer apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-phospho-VEGFR2

(Tyr1175), anti-VEGFR2, anti-GAPDH (loading control).

HRP-conjugated secondary antibodies

Chemiluminescent substrate
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Protocol:

Seed HUVECs and grow to 80-90% confluency.

Treat cells with different concentrations of CPTH6 hydrobromide for the desired duration.

For VEGFR2 phosphorylation, serum-starve the cells and then stimulate with VEGF in the

presence or absence of CPTH6.

Lyse the cells with RIPA buffer and determine protein concentration using the BCA assay.

Denature equal amounts of protein by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities using densitometry software and normalize to the loading control

and total protein levels.

Mandatory Visualizations
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VEGF Signaling Pathway

CPTH6 Hydrobromide Mechanism of Action
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Caption: Signaling pathway of VEGF-induced angiogenesis and its inhibition by CPTH6.
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Experimental Workflow: In Vitro Angiogenesis Assays

Angiogenesis Assays
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Results
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Click to download full resolution via product page

Caption: Workflow for in vitro assessment of CPTH6 hydrobromide's anti-angiogenic effects.
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[https://www.benchchem.com/product/b2468327#application-of-cpth6-hydrobromide-in-
angiogenesis-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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